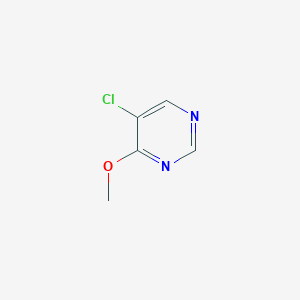

5-Chloro-4-methoxypyrimidine

Description

Properties

IUPAC Name |

5-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNJRXKCQCFXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 5-Chloro-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrimidine with the chemical formula C5H5ClN2O.[1] Its chemical structure consists of a pyrimidine ring substituted with a chloro group at the 5-position and a methoxy group at the 4-position. The accurate determination of its physicochemical properties is fundamental for its application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 114969-94-7 | [1] |

| Molecular Formula | C5H5ClN2O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Purity | ≥98% | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding of its synthesis can be derived from the preparation of related substituted pyrimidines. The synthesis of chloro-methoxy-pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor.

A plausible synthetic route could involve the chlorination of 4-methoxy-5-hydroxypyrimidine. However, a more common industrial approach for similar compounds involves the dichlorination of a dihydroxypyrimidine followed by a selective nucleophilic substitution of one of the chloro groups with a methoxy group.

Logical Synthesis Workflow:

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Chloro-4-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details two main synthetic strategies, including experimental protocols, quantitative data, and visualizations of the reaction pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for further functionalization in the synthesis of complex, biologically active molecules. The strategic placement of the chloro and methoxy groups on the pyrimidine ring allows for selective modifications, making it an important precursor in the development of novel therapeutics. This guide explores the most common and effective strategies for its preparation.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound:

-

Route 1: Synthesis from 5-Chlorouracil. This approach involves the initial chlorination of commercially available 5-chlorouracil to yield a di- or tri-chlorinated intermediate, followed by a selective methoxylation reaction.

-

Route 2: Synthesis from 2,4-Dichloro-5-methoxypyrimidine. This strategy begins with the synthesis of 2,4-dichloro-5-methoxypyrimidine, which is then subjected to selective reductive dechlorination to afford the target molecule.

Route 1: Synthesis from 5-Chlorouracil

This synthetic pathway commences with the readily available starting material, 5-chlorouracil (also known as 5-chloro-2,4-dihydroxypyrimidine). The synthesis proceeds through a two-step process involving chlorination and subsequent selective methoxylation.

Caption: Synthetic pathway from 5-Chlorouracil.

Step 1: Synthesis of 2,4,5-Trichloropyrimidine

The first step involves the chlorination of 5-chlorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst.

Experimental Protocol:

A mixture of 5-chlorouracil (1.0 eq.) and N,N-dimethylaniline (0.1 eq.) in phosphorus oxychloride (5.0 eq.) is heated at reflux (approximately 110°C) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4,5-trichloropyrimidine.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 5-Chlorouracil | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 5.0 | Chlorinating Agent/Solvent |

| N,N-Dimethylaniline | 0.1 | Catalyst |

| Temperature | 110°C | Reflux |

| Reaction Time | 4 hours | - |

| Yield | ~85% | - |

| Purity | >95% | - |

Step 2: Selective Methoxylation of 2,4,5-Trichloropyrimidine

The second step involves the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with a methoxy group. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines.

Experimental Protocol:

To a solution of 2,4,5-trichloropyrimidine (1.0 eq.) in anhydrous methanol (10 vol.), a solution of sodium methoxide (1.1 eq.) in methanol is added dropwise at 0-5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography to yield this compound.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 2,4,5-Trichloropyrimidine | 1.0 | Intermediate |

| Sodium Methoxide (NaOMe) | 1.1 | Nucleophile |

| Methanol | - | Solvent |

| Temperature | 0-5°C to RT | - |

| Reaction Time | 6 hours | - |

| Yield | ~70% | - |

| Purity | >98% | - |

Route 2: Synthesis from 2,4-Dichloro-5-methoxypyrimidine

This alternative route begins with the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxyuracil, followed by a selective reductive dechlorination at the C2 position.

Caption: Synthetic pathway from 2,4-Dichloro-5-methoxypyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

5-Methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) is chlorinated using phosphorus oxychloride, with a tertiary amine such as triethylamine serving as an acid scavenger.

Experimental Protocol:

A suspension of 5-methoxyuracil (1.0 eq.) in phosphorus oxychloride (4.0 eq.) is treated with triethylamine (1.2 eq.) and the mixture is heated to reflux (approximately 110°C) for 3 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The oily residue is then carefully poured into ice-water and the mixture is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give 2,4-dichloro-5-methoxypyrimidine.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 5-Methoxyuracil | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 4.0 | Chlorinating Agent/Solvent |

| Triethylamine | 1.2 | Acid Scavenger |

| Temperature | 110°C | Reflux |

| Reaction Time | 3 hours | - |

| Yield | ~90% | - |

| Purity | >97% | - |

Step 2: Selective Reductive Dechlorination

The final step involves the selective removal of the chlorine atom at the C2 position through catalytic hydrogenation. The C2-Cl bond is generally more susceptible to hydrogenolysis than the C4-Cl bond in such systems.

Experimental Protocol:

A solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq.) and triethylamine (1.1 eq.) in ethanol (15 vol.) is hydrogenated over 10% palladium on carbon (Pd/C, 0.02 eq.) at room temperature under a hydrogen atmosphere (1 atm) for 6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound as a solid.

| Reactant/Reagent | Molar Ratio/Loading | Key Parameters |

| 2,4-Dichloro-5-methoxypyrimidine | 1.0 | Intermediate |

| 10% Palladium on Carbon (Pd/C) | 0.02 | Catalyst |

| Hydrogen (H₂) | 1 atm | Reducing Agent |

| Triethylamine | 1.1 | Base |

| Ethanol | - | Solvent |

| Temperature | Room Temperature | - |

| Reaction Time | 6 hours | - |

| Yield | ~80% | - |

| Purity | >98% | - |

Summary of Synthetic Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield (approx.) |

| 1 | 5-Chlorouracil | 2,4,5-Trichloropyrimidine | Chlorination, Selective Methoxylation | ~60% |

| 2 | 5-Methoxyuracil | 2,4-Dichloro-5-methoxypyrimidine | Chlorination, Selective Dechlorination | ~72% |

Conclusion

This technical guide has outlined two viable and efficient synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ well-established chemical transformations. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to 2-Chloro-4-methoxypyrimidine

CAS Number: 22536-63-6

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the synthesis of biologically active molecules.

Physicochemical Properties

2-Chloro-4-methoxypyrimidine is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 22536-63-6 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Melting Point | 54-57 °C | [1][3] |

| Boiling Point | 96-97 °C at 18 Torr | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in organic solvents like methanol and ethyl acetate. | |

| IUPAC Name | 2-chloro-4-methoxypyrimidine | [2] |

| SMILES | COC1=NC(=NC=C1)Cl | [2] |

| InChI Key | BDXYNMVQMBCTDB-UHFFFAOYSA-N | [2] |

Analytical Data

A summary of the key spectral data for 2-Chloro-4-methoxypyrimidine is provided below.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.30 (d, J= 5.6 Hz ,1H), 6.68 (s, J= 5.6 Hz ,1H), 4.02 (s, 3H) |

| ¹³C NMR | Spectral data available in chemical databases. |

| Mass Spectrometry | ESI-MS (M+H)⁺: 145.0 |

Synthesis of 2-Chloro-4-methoxypyrimidine

The following section details a common and effective experimental protocol for the synthesis of 2-Chloro-4-methoxypyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This synthesis involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with a methoxy group.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium methoxide (CH₃ONa)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve 2,4-dichloropyrimidine (e.g., 41.8 g, 280 mmol) in methanol (900 mL) in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Separately, prepare a solution of sodium methoxide (e.g., 15.2 g, 280 mmol) in methanol (100 mL).

-

Slowly add the sodium methoxide solution to the cooled 2,4-dichloropyrimidine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a white solid.

-

Dilute the solid with water (400 mL) and extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2-chloro-4-methoxypyrimidine as a white solid.

References

An In-depth Technical Guide to 4-Chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research on the specific isomer 5-Chloro-4-methoxypyrimidine, this document focuses on the more extensively documented isomer, 4-Chloro-5-methoxypyrimidine. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of biologically active compounds, including antiviral and anticancer agents. This guide will cover the core physicochemical properties, synthesis, and potential biological relevance of 4-Chloro-5-methoxypyrimidine, supported by experimental data and protocols from related compounds.

Core Physicochemical Properties

The fundamental properties of 4-Chloro-5-methoxypyrimidine are summarized below. This data is crucial for its application in experimental settings, including solubility and reaction kinetics.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| CAS Number | 695-85-2 | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | -20°C, sealed storage, away from moisture | [1] |

| SMILES | COC1=CN=CN=C1Cl | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of a Dichloro-methoxypyrimidine Derivative[2]

This protocol describes the preparation of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine.

Step 1: Preparation of 2,4-dihydroxy-5-methoxypyrimidine

-

Ethyl formate and solid sodium methoxide are reacted in a suitable reaction vessel.

-

After cooling, methyl methoxyacetate is added to undergo a condensation reaction, yielding an intermediate.

-

Methanol and urea are then added to the intermediate, followed by a reflux reaction.

-

The resulting product is concentrated, dissolved in water, cooled, and neutralized.

-

Filtration and drying of the precipitate yield 2,4-dihydroxy-5-methoxypyrimidine.

Step 2: Chlorination to 2,4-dichloro-5-methoxypyrimidine

-

The 2,4-dihydroxy-5-methoxypyrimidine is reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of an acid-binding agent like triethylamine.

-

The reaction is carried out at an elevated temperature (70–110 °C) for a period of 120–480 minutes.

-

The reaction mixture is then diluted and filtered to obtain the crude product.

-

Refining the crude product yields pure 2,4-dichloro-5-methoxypyrimidine.

The following diagram illustrates a generalized workflow for the synthesis of a dichlorinated methoxypyrimidine, which can be adapted for the synthesis of related compounds.

Biological Activity and Signaling Pathways

While specific data on the biological activity and signaling pathways of 4-Chloro-5-methoxypyrimidine is limited, the broader class of pyrimidine derivatives is known for a wide range of biological activities. Many pyrimidine analogs exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis or acting as kinase inhibitors.

For instance, various heterocyclic-fused pyrimidine compounds have been evaluated for their anti-tumor efficacy, with some targeting the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.[3] The general mechanism for such compounds involves disruption of the cellular cytoskeleton, which is critical for cell division, migration, and intracellular transport.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor, a common mechanism of action for this class of compounds.

Conclusion

4-Chloro-5-methoxypyrimidine represents a chemical scaffold with potential for further investigation in drug discovery and development. While comprehensive data on this specific isomer is not abundant, the information available for closely related pyrimidine derivatives suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. The provided physicochemical data serves as a foundation for future experimental work, and the outlined synthetic and biological contexts offer a starting point for researchers interested in exploring the potential of this and similar molecules. Further studies are warranted to fully elucidate the chemical reactivity, biological activity, and therapeutic potential of 4-Chloro-5-methoxypyrimidine.

References

Navigating the Landscape of Chloro-Methoxypyrimidines: A Technical Guide for Researchers

Central Isomers in Focus: 2-Chloro-4-methoxypyrimidine and 4-Chloro-5-methoxypyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Among its vast array of derivatives, chloro-methoxypyrimidines serve as versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the nomenclature, properties, synthesis, and biological significance of key chloro-methoxypyrimidine isomers, with a particular focus on 2-chloro-4-methoxypyrimidine and 4-chloro-5-methoxypyrimidine, due to the prevalence of information on these compounds. While the specific isomer 5-chloro-4-methoxypyrimidine is less commonly documented, the insights into its related structures offer valuable guidance for researchers in this field.

IUPAC Nomenclature and Chemical Properties

The precise naming of substituted pyrimidines is dictated by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which prioritize the numbering of the heterocyclic ring to give the lowest possible locants to substituents.

The IUPAC name for the compound with a chloro group at position 2 and a methoxy group at position 4 is 2-chloro-4-methoxypyrimidine .[1] Similarly, a compound with a chloro group at position 2 and a methoxy group at position 5 is named 2-chloro-5-methoxypyrimidine .

A summary of the key chemical and physical properties for commercially available chloro-methoxypyrimidine isomers is presented in Table 1.

| Property | 2-Chloro-4-methoxypyrimidine | 2-Chloro-5-methoxypyrimidine |

| CAS Number | 22536-63-6 | 22536-65-8 |

| Molecular Formula | C5H5ClN2O | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol | 144.56 g/mol |

| Appearance | White to yellow crystalline powder[2] | Solid |

| Melting Point | 54-57 °C[2] | Not specified |

| Boiling Point | 96-97 °C at 18 Torr[2] | Not specified |

| SMILES String | COc1ccnc(Cl)n1 | COc1cnc(Cl)nc1 |

| InChI Key | BDXYNMVQMBCTDB-UHFFFAOYSA-N | RSUBGBZOMBTDTI-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of chloro-methoxypyrimidines often involves the manipulation of multi-functionalized pyrimidine precursors. A common strategy involves the chlorination of dihydroxypyrimidines followed by selective methoxylation, or vice versa.

General Synthesis of 2,4-dichloro-5-methoxypyrimidine

A patented method for the preparation of 2,4-dichloro-5-methoxypyrimidine highlights a typical synthetic approach that can be adapted for other isomers.[3][4]

Experimental Protocol:

-

Preparation of 2,4-dihydroxy-5-methoxypyrimidine: This intermediate is synthesized through a condensation reaction. Ethyl formate and solid sodium methoxide are reacted, and then methyl methoxyacetate is added to yield a compound which is subsequently reacted with methanol and urea.[4]

-

Chlorination: The resulting 2,4-dihydroxy-5-methoxypyrimidine is then subjected to chlorination. In a nitrogen-purged reaction system, the dihydroxy pyrimidine, a solvent, and phosphorous oxychloride are combined. An alkaline substance is added, and the mixture is heated to reflux.[3]

-

Workup and Purification: After the reaction is complete, a quenching and aftertreatment process is carried out to isolate the crude 2,4-dichloro-5-methoxypyrimidine, which is then purified.[3][4]

This synthetic pathway is illustrated in the following workflow diagram:

Caption: Synthetic workflow for 2,4-dichloro-5-methoxypyrimidine.

Role in Drug Discovery and Biological Activity

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[5][6] The chloro and methoxy substituents on the pyrimidine ring of chloro-methoxypyrimidines offer reactive sites for further chemical modifications, making them valuable intermediates in the synthesis of novel drug candidates.[1]

The strategically placed chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. This versatility is crucial in the development of compounds targeting a range of diseases, from oncology to infectious diseases.[1]

While specific signaling pathways directly modulated by simple chloro-methoxypyrimidines are not extensively detailed in the available literature, their incorporation into larger, more complex molecules can lead to potent biological effects. For instance, a complex molecule containing a 5-chloro-4-methoxypyridine core has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism.[7] This highlights the potential for substituted pyrimidines and pyridines to serve as scaffolds for targeted therapies.

The logical relationship for the utility of these compounds in drug discovery can be visualized as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. 22536-63-6 CAS MSDS (2-CHLORO-4-METHOXYPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 5-Chloro-4-methoxypyrimidine: A Technical Guide for Drug Discovery

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a prevalent motif in a vast array of biologically active molecules.[1][2] Within this chemical class, substituted pyrimidines serve as "privileged scaffolds" in medicinal chemistry, offering a versatile framework for developing novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] 5-Chloro-4-methoxypyrimidine, in particular, has emerged as a crucial building block for the synthesis of targeted therapies. Its strategic placement of chloro and methoxy groups allows for selective functionalization, enabling the creation of diverse compound libraries for drug discovery programs.[4][5]

This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Synthetic Strategies

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The chlorine atom serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the sequential and selective introduction of various functional groups to build complex molecular architectures tailored for specific biological targets.

A general approach to derivatization often involves the initial displacement of the more reactive chloro group, followed by modification at other positions on the pyrimidine ring. This versatility is a cornerstone of its application in generating novel drug candidates.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

The 5-Chloro-4-methoxypyrimidine Scaffold: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleobases and a plethora of approved drugs. Among the vast landscape of pyrimidine-based scaffolds, the 5-chloro-4-methoxypyrimidine core has emerged as a particularly versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its strategic placement of a reactive chlorine atom and a methoxy group offers medicinal chemists a powerful handle for molecular elaboration, enabling the development of potent and selective inhibitors for a range of biological targets implicated in cancer, neurodegenerative diseases, and other significant pathologies. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of the this compound scaffold, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Synthesis and Chemical Reactivity

The this compound scaffold is typically accessed through multi-step synthetic sequences, often starting from readily available pyrimidine precursors. A common strategy involves the chlorination of a corresponding 4-hydroxypyrimidine derivative. The true synthetic power of this scaffold, however, lies in the differential reactivity of its substituents, which allows for selective and sequential modifications.

The chlorine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents. It is amenable to various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids. This allows for the exploration of chemical space around the pyrimidine core, which is crucial for optimizing interactions with the target protein and modulating the electronic properties of the molecule.

Furthermore, the 4-methoxy group can be readily converted into a more reactive 4-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This two-step process, involving demethylation followed by chlorination, opens up another avenue for diversification. The resulting 4-chloro substituent can be displaced by a variety of nucleophiles, including amines, anilines, and thiols, to establish key hydrogen bond interactions within the active site of a target protein, significantly impacting potency and selectivity. This stepwise functionalization at the 4- and 5-positions provides a robust platform for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The unique chemical properties of the this compound scaffold have been exploited in the development of a range of potent and selective inhibitors for various therapeutic targets. Below, we highlight two prominent examples: dual ALK/EGFR inhibitors for the treatment of non-small cell lung cancer and PLK4 inhibitors as potential anticancer agents.

Dual ALK/EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) are two key receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of non-small cell lung cancer (NSCLC). The development of dual inhibitors that can simultaneously target both kinases is a promising therapeutic strategy, particularly in cases where tumors harbor co-existing mutations or develop resistance to single-target agents.

The 5-chloropyrimidine scaffold has been instrumental in the design of potent dual ALK/EGFR inhibitors. A notable example is the compound CHMFL-ALK/EGFR-050 , which incorporates a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidine core.[1] This compound has demonstrated potent biochemical inhibition of various EGFR and ALK mutants and has shown significant anti-proliferative activity in NSCLC cell lines.[1]

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| CHMFL-ALK/EGFR-050 | EGFR (L858R) | - | H1975 | 0.078 |

| EGFR (del 19) | - | PC-9 | 0.035 | |

| EGFR (T790M) | - | H1975 | 0.078 | |

| EML4-ALK | - | H3122 | 0.082 | |

| EML4-ALK (L1196M) | - | H3122-L1196M | 0.156 |

Data sourced from[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [2]

-

Reaction Setup: In a 384-well plate, add 1 µL of test compound (in a dose-response range) or DMSO (vehicle control), 2 µL of purified ALK or EGFR kinase, and 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed NSCLC cell lines (e.g., H1975 for EGFR mutants, H3122 for EML4-ALK) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

PLK4 Inhibitors for Cancer Therapy

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability, making it an attractive target for anticancer drug development.

The 5-chloropyrimidine scaffold has been successfully employed in the design of potent and selective PLK4 inhibitors. A series of 5-chloro-2-amino-pyrimidine derivatives have been developed, with compound 5f emerging as a particularly promising lead.[2] This compound exhibits potent PLK4 inhibition at the nanomolar level and significant anti-proliferative activity against breast cancer cells.[2]

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| 5f | PLK4 | 0.8 | MCF-7 | 0.48 |

Data sourced from[2]

PLK4 Kinase Inhibition Assay

The protocol for the PLK4 kinase inhibition assay is similar to the ADP-Glo™ assay described for ALK/EGFR, with the following modifications:

-

Enzyme: Purified recombinant human PLK4.

-

Substrate: A specific peptide substrate for PLK4.

Clonogenic Survival Assay

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO for 24 hours.

-

Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. Its amenability to selective and diverse chemical modifications has enabled the discovery of potent inhibitors for a range of clinically relevant targets, particularly in the field of oncology. The examples of dual ALK/EGFR inhibitors and PLK4 inhibitors highlight the significant potential of this scaffold in addressing unmet medical needs. As our understanding of the molecular drivers of disease continues to expand, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for the design and synthesis of the next generation of targeted therapies.

References

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets for 5-Chloro-4-methoxypyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-4-methoxypyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives have shown promise in targeting a range of proteins implicated in various diseases, most notably in oncology and metabolic disorders. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid in ongoing research and drug development efforts.

Dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been successfully developed as potent dual inhibitors of ALK and EGFR, two key receptor tyrosine kinases that are frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). The compound CHMFL-ALK/EGFR-050 is a prime example of a potent inhibitor targeting both wild-type and drug-resistant mutant forms of these kinases.[1]

Quantitative Data: Kinase Inhibition and Cellular Potency

| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| CHMFL-ALK/EGFR-050 | EML4-ALK | 5.4 | H3122 (EML4-ALK) | 28 | [1] |

| EML4-ALK L1196M | 16 | Ba/F3 (EML4-ALK L1196M) | 41 | [1] | |

| EGFR L858R/T790M | 1.8 | H1975 (EGFR L858R/T790M) | 13 | [1] | |

| EGFR Del19/T790M | 2.1 | HCC827 (EGFR Del19) | 19 | [1] |

Signaling Pathway: ALK/EGFR Inhibition

The binding of this compound derivatives to the ATP-binding pocket of ALK and EGFR inhibits their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Caption: Inhibition of ALK/EGFR signaling by this compound derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Calbiochem Kinase Profiler):

-

Prepare a reaction mixture containing 10 µM ATP, the specific kinase (e.g., ALK, EGFR), and the test compound at various concentrations in a final volume of 50 µL of kinase buffer.

-

Incubate the mixture at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 2% (v/v) H3PO4.

-

Transfer 10 µL of the reaction mixture to a 384-well plate.

-

Add 20 µL of a solution containing 2% (v/v) of coating reagent 3, 0.5 µM of biotinylated peptide, and 10% (v/v) of detection reagent in detection buffer.

-

Incubate at room temperature for 60 minutes.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB):

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% (w/v) SRB in 1% (v/v) acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate GI50 values from dose-response curves.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. 5-chloro-2-amino-pyrimidine derivatives have emerged as potent and selective PLK4 inhibitors.[2]

Quantitative Data: PLK4 Inhibition and Antiproliferative Activity

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| 5f | PLK4 | 0.8 | MCF-7 | 0.48 | [2] |

Signaling Pathway: PLK4 in Centriole Duplication

PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which then recruits SAS-6 to form the cartwheel structure of the new centriole. Inhibition of PLK4 disrupts this process, leading to mitotic errors and apoptosis in cancer cells.

Caption: Inhibition of the PLK4-mediated centriole duplication pathway.

Experimental Protocols

PLK4 Kinase Assay (ADP-Glo™ Kinase Assay):

-

Add 5 µL of PLK4 kinase solution to the wells of a 384-well plate.

-

Add 2.5 µL of the test compound at various concentrations.

-

Add 2.5 µL of a mixture of substrate and ATP to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ reagent and incubate for 40 minutes.

-

Add 10 µL of kinase detection reagent and incubate for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow cells to attach overnight, then treat with the test compound for 24 hours.

-

Remove the drug-containing medium and wash with PBS.

-

Add fresh medium and culture for 10-14 days until visible colonies form.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1).

-

Stain with 0.5% (w/v) crystal violet solution.

-

Count the number of colonies (containing >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the control.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. Their dysregulation is implicated in cancer. 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as novel HDAC inhibitors, particularly targeting class I HDACs.[3][4]

Quantitative Data: HDAC Inhibition

| Compound | Target | IC50 (µM) | Reference |

| L20 | HDAC1 | 0.684 | [5] |

| HDAC2 | 2.548 | [5] | |

| HDAC3 | 0.217 | [5] | |

| HDAC6 | >1000 | [5] |

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are otherwise silenced, ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound-based HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic):

-

Prepare a reaction buffer containing the HDAC enzyme (e.g., HDAC1, 2, 3, or 6).

-

Add the test compound at various concentrations.

-

Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescence by adding a developer solution containing a protease (e.g., trypsin) and a buffer to adjust the pH.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate IC50 values from dose-response curves.

Western Blot Analysis for Histone Acetylation:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin or total histone H3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G-Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP levels, stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). 5-chloro-pyrimidine derivatives, such as BMS-903452, have been developed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[6][7]

Quantitative Data: GPR119 Agonist Activity

| Compound | Target | EC50 (nM) | Assay | Reference |

| BMS-903452 | hGPR119 | 16 | cAMP Assay | [7] |

Signaling Pathway: GPR119-Mediated Incretin and Insulin Secretion

Agonist binding to GPR119 activates adenylyl cyclase, leading to the production of cAMP. In pancreatic β-cells, this potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1, which in turn acts on β-cells to further enhance insulin secretion.

Caption: GPR119 signaling pathway activated by 5-chloro-pyrimidine derivatives.

Experimental Protocols

cAMP Accumulation Assay (HTRF):

-

Culture cells expressing GPR119 (e.g., HEK293-hGPR119) in a 384-well plate.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Add the test compound at various concentrations and incubate at 37°C for 30 minutes.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate at room temperature for 1 hour in the dark.

-

Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible reader.

-

Calculate the ratio of the two fluorescence signals and determine EC50 values from dose-response curves.

In Vitro GLP-1 Secretion Assay:

-

Culture an enteroendocrine cell line (e.g., NCI-H716) in 24-well plates.

-

Wash the cells with secretion buffer (e.g., KRB buffer) and pre-incubate for 1-2 hours at 37°C.

-

Aspirate the pre-incubation buffer and add the test compound at various concentrations in secretion buffer.

-

Incubate for a specified time (e.g., 2 hours) at 37°C.

-

Collect the supernatant and measure the GLP-1 concentration using a commercially available ELISA kit.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Monocarboxylate Transporter 4 (MCT4) Inhibition

MCT4 is a proton-linked monocarboxylate transporter responsible for the efflux of lactate from highly glycolytic cells, such as cancer cells. Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in intracellular pH, which can induce cell death. A derivative of 5-chloro-4-methoxypyridine has been identified as a selective MCT4 inhibitor.[8]

Quantitative Data: MCT4 Inhibition

| Compound | Target | IC50 (nM) | Assay | Reference |

| 18n | MCT4 | 10 | Lactate Efflux | [8] |

Signaling Pathway: MCT4-Mediated Lactate Export

In glycolytic cancer cells, high levels of lactate are produced and exported by MCT4 to maintain intracellular pH and support continued glycolysis. Inhibition of MCT4 blocks this export, leading to intracellular acidification and metabolic stress.

Caption: Inhibition of MCT4-mediated lactate export from cancer cells.

Experimental Protocols

Lactate Efflux Assay:

-

Seed cells with high MCT4 expression (e.g., MDA-MB-231) in a multi-well plate.

-

Load the cells with a fluorescent pH indicator dye (e.g., BCECF-AM).

-

Wash the cells and place them in a bicarbonate-free buffer.

-

Add the test compound at various concentrations and incubate for a short period.

-

Initiate lactate efflux by adding a high concentration of extracellular lactate.

-

Monitor the change in intracellular pH over time by measuring the fluorescence ratio at two excitation wavelengths.

-

Calculate the initial rate of pH change and determine the IC50 values for the inhibition of lactate transport.

Cell Viability Assay in Response to Glucose Deprivation:

-

Seed MCT4-dependent cancer cells in 96-well plates in complete medium.

-

After cell attachment, switch to a glucose-free medium.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for 48-72 hours.

-

Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

-

Compare the viability of treated cells to untreated controls to determine the effect of MCT4 inhibition under glycolytic stress.

References

- 1. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]

- 2. mdpi.com [mdpi.com]

- 3. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]

- 4. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paralog-dependent isogenic cell assay cascade generates highly selective SLC16A3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Chloro-4-methoxypyrimidine with various boronic acids. This protocol is intended for professionals in chemical synthesis, drug discovery, and process development, offering detailed methodologies and insights into this challenging yet valuable transformation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The functionalization of the pyrimidine core via C-C bond formation is a key strategy in the development of novel therapeutic agents.

This compound presents a unique challenge for Suzuki coupling due to the relatively low reactivity of the C-Cl bond compared to its bromo or iodo counterparts. The electron-deficient nature of the pyrimidine ring, however, does activate the C-Cl bond towards oxidative addition to a palladium catalyst, making the reaction feasible under optimized conditions. Successful coupling of this substrate typically requires carefully selected catalyst systems, often employing bulky, electron-rich ligands, and optimized reaction parameters to achieve high yields.

Principle of the Reaction

The Suzuki coupling of this compound follows the general catalytic cycle of the Suzuki-Miyaura reaction. The key steps involve the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the 5-aryl-4-methoxypyrimidine product and regenerate the Pd(0) catalyst.

Recommended Starting Conditions for Suzuki Coupling

Given the lower reactivity of the C-Cl bond, more robust catalytic systems are generally required. The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar challenging heteroaryl chlorides and should serve as a starting point for optimization.

Table 1: Recommended Reagents and Conditions for Conventional Thermal Suzuki Coupling

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G3 (2-5 mol%) | For C-Cl bond activation, a highly active catalyst is necessary. Pd(OAc)₂ in combination with a bulky, electron-rich ligand is a common choice. Pre-catalysts offer convenience and higher reactivity. |

| Ligand | XPhos, SPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the less reactive C-Cl bond. |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often more effective in promoting transmetalation and preventing side reactions. |

| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base. Solvents must be thoroughly degassed. |

| Temperature | 80-120 °C | Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of the C-Cl bond. |

| Reaction Time | 12-24 hours | Reactions with aryl chlorides are typically slower and should be monitored by TLC or LC-MS for completion. |

Table 2: Recommended Reagents and Conditions for Microwave-Assisted Suzuki Coupling

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Microwave conditions can often drive reactions with less active catalysts, but more robust systems may still be beneficial. |

| Ligand | PPh₃ or dppf (if not using a pre-formed complex) | Standard phosphine ligands can be effective under microwave irradiation. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonates are often sufficient under microwave conditions, but stronger bases can improve yields. |

| Solvent System | 1,4-Dioxane/H₂O (2:1 to 4:1) or DMF/H₂O (4:1) | Solvents with higher boiling points are suitable for microwave heating. Ensure proper degassing. |

| Temperature | 100-150 °C | Microwave irradiation allows for rapid heating to higher temperatures, significantly reducing reaction times. |

| Reaction Time | 15-60 minutes | Microwave-assisted reactions are typically much faster than conventionally heated reactions. |

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂/XPhos or XPhos Pd G3, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the desired arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Degassed 1,4-Dioxane and Water (e.g., 2:1 v/v)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification follow the same procedure as the conventional thermal protocol.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are key structural motifs in a vast array of biologically active molecules. The substrate, 5-Chloro-4-methoxypyrimidine, is a valuable building block for the synthesis of substituted aminopyrimidines, which are prevalent in kinase inhibitors and other therapeutic agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for structurally related chloropyrimidines and provide a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to involve the following key steps:

-

Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired 5-amino-4-methoxypyrimidine product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction, influencing catalyst stability, reactivity, and ultimately, the yield of the desired product. For less reactive aryl chlorides like this compound, the use of electron-rich and sterically hindered phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps.[2]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 5-Bromo-2-chloro-4-methoxypyrimidine, which serves as a valuable guide for the amination of this compound.[1] Optimization of these conditions will likely be necessary for the target substrate.

| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | ~85-95 |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~90-98 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | ~80-90 |

| N-Methylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | ~75-85 |

Note: The data presented in this table is based on the amination of 5-Bromo-2-chloro-4-methoxypyrimidine and serves as a representative guide.[1] Yields are approximate and may vary depending on the specific amine and reaction conditions employed for this compound.

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below. The procedure involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and subsequent workup and purification.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the ligand, base, temperature, and reaction time may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, Schlenk line)

-

Magnetic stir bar and stirrer/hotplate

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the base (NaOtBu), this compound, and the amine to the flask.

-

Add the anhydrous, degassed solvent (toluene) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the mixture to 100-110 °C using a preheated oil bath.

-

Maintain the reaction at this temperature with vigorous stirring.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the celite pad with additional organic solvent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-4-methoxypyrimidin-5-amine.

-

Troubleshooting

Should the reaction yield be low, consider the following troubleshooting measures:

Safety Information

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 5-amino-4-methoxypyrimidine derivatives, which are valuable intermediates in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling with 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling a key transformation in the synthesis of novel drug candidates.[1] 5-Chloro-4-methoxypyrimidine is a readily available building block, and its successful use in Sonogashira coupling provides a direct route to a variety of 5-alkynyl-4-methoxypyrimidine derivatives, which are valuable intermediates for drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Reaction Principle and Challenges

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-4-methoxypyrimidine product and regenerate the active Pd(0) catalyst.

A significant challenge in the Sonogashira coupling of this compound is the lower reactivity of the C-Cl bond compared to C-Br and C-I bonds. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized catalyst systems, may be required to achieve efficient coupling. The selection of an appropriate palladium catalyst and ligand is crucial for activating the C-Cl bond. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the coupling of aryl chlorides.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are generalized conditions and may require optimization for specific substrates.

| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N | THF | 65 | 24 | 65 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 72 |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 16 | 85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (5) | - | DBU | DMF | 80 | 24 | 58 |

| 5 | 4-Ethynylanisole | Pd(OAc)₂ (5) | SPhos (10) | NaOtBu | Toluene | 100 | 20 | 78 |

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Base (e.g., triethylamine (Et₃N), 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4-methoxypyrimidine.

Protocol for Challenging Couplings (Copper-Free Conditions)

For substrates that are sensitive to copper or for optimizing challenging couplings, a copper-free protocol can be employed. This often requires a more sophisticated palladium catalyst system.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

-

Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add this compound, the terminal alkyne, and the base.

-

Seal the flask and heat the mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up and purify the product as described in the general protocol.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand to one more suitable for C-Cl activation (e.g., using a Buchwald-type ligand), or using a different base or solvent. Higher temperatures and longer reaction times may also be necessary.

-

Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

-

Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by ensuring the reaction is free of oxygen, using a slight excess of the alkyne, and adding the alkyne slowly to the reaction mixture.

-

Dehalogenation: If significant dehalogenation of the this compound is observed, a milder base or lower reaction temperature may be necessary.

Conclusion

The Sonogashira coupling of this compound provides a valuable method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds are important building blocks in the development of new therapeutic agents. While the lower reactivity of the C-Cl bond presents a challenge, careful optimization of reaction conditions, particularly the choice of catalyst and ligand, can lead to successful and efficient couplings. The provided protocols and application notes offer a solid foundation for researchers to implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries for drug discovery. 5-Chloro-4-methoxypyrimidine is a valuable building block, offering a reactive site for the introduction of various nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C5 position, facilitates the displacement of the chloride ion by a wide range of nucleophiles. This document provides detailed application notes and protocols for conducting SNAr reactions on this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery

The 5-substituted-4-methoxypyrimidine core is a prevalent motif in a variety of biologically active molecules. The ability to introduce diverse functional groups at the C5 position through SNAr reactions makes this compound a versatile starting material for the synthesis of potential drug candidates targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Note: These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of this compound with various primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Base (e.g., DIPEA, Et₃N, K₂CO₃) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)

Procedure:

-

To a dry reaction vessel, add this compound and the chosen anhydrous solvent.

-

Add the amine nucleophile and the base to the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-